Centa

Vue d'ensemble

Description

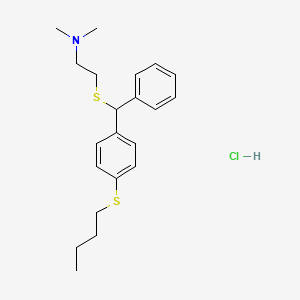

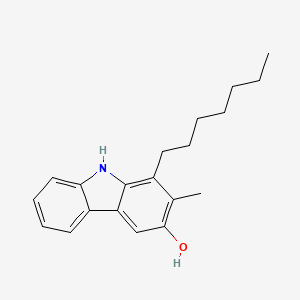

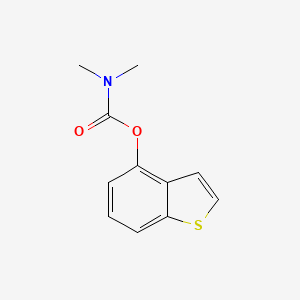

CENTA is a colorimetric cephalosporin substrate for β-lactamases. Upon hydrolysis by β-lacatamases, CENTA turns from light yellow to chrome yellow, which can be quantified by colorimetric detection at 405 nm as a measure of β-lactamase activity.

CENTA is a chromogenic substrate for studying beta-lactamases.

Applications De Recherche Scientifique

Ion Beam Analysis and Accelerator Technologies

The Centre for Nuclear and Accelerator Technologies (CENTA) at Comenius University in Bratislava focuses on Ion Beam Analysis (IBA), Ion Beam Modification (IBM) of materials, and Accelerator Mass Spectrometry (AMS). This facility is instrumental in various scientific research areas, including nuclear, environmental, life, and material sciences, utilizing its state-of-the-art equipment like tandem accelerators and ion analyzers (Povinec et al., 2015).

Chromogenic Cephalosporin Reagent in Microbiology

CENTA, a beta-lactamase-labile, chromogenic cephalosporin reagent, exhibits a color change upon hydrolysis of the beta-lactam ring. It has been explored as a diagnostic reagent for early detection of beta-lactamase-producing clinical isolates, aiding in the identification of microbial pathogens (Jones et al., 1982).

Study of β-Lactamases in Pharmacology

CENTA, as a chromogenic substrate, facilitates the study of β-lactamases, particularly in kineticstudies and the detection of enzymes in crude extracts and chromatographic fractions. This application is crucial in understanding the mechanisms of β-lactamase enzymes, which play a significant role in antibiotic resistance (Bebrone et al., 2001).

Centella asiatica in Medical Research

Centella asiatica, also known as 'Centa', has been widely studied for its medicinal properties. It is used in traditional medicine for wound healing and other therapeutic applications. Studies have shown its effectiveness in preventing ethanol-induced gastric mucosal lesions in rats, indicating its potential for gastrointestinal health (Cheng & Koo, 2000). Additionally, its application in dermatology for the healing of small wounds, hypertrophic scars, and burns has been highlighted, underscoring its role in skin health and wound recovery (Bylka et al., 2014).

Centrifuges in Gravitational Biology

The use of centrifuges in gravitational biology is significant for understanding the biological responses to different gravitational fields. This technology is essential in studies related to the effects of microgravity and Earth gravity on biological systems, offering insights into how living organisms respond to changes in gravitational forces (Smith, 1992).

Improving Data Management in Scientific Research

In the realm of scientific research, efficient data management is crucial. The development of software-defined cyberinfrastructures like R IPPLE automates research data management activities, thus enhancing the efficiency and productivity of scientific investigations (Chard et al., 2017).

Enhancement of Neuronal Dendritic Arborization

Research on Centella asiatica has also demonstrated its effect on enhancing neuronal dendritic arborization in rats, indicating its potential application in treating neurodegenerative and memory disorders (Rao et al., 2006).

Propriétés

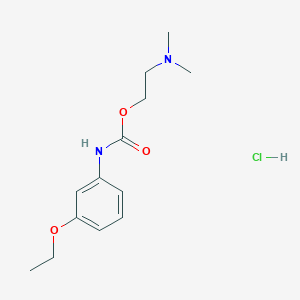

IUPAC Name |

(6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30)/t16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVWVVUSAORMBB-VQIMIIECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230061 | |

| Record name | CENTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Centa | |

CAS RN |

80072-86-2, 9073-60-3 | |

| Record name | CENTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080072862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CENTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactamase, β- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.